2-(2-Oxooxolan-3-yl)acetic acid

説明

Contextual Significance within Organic Synthesis and Chemical Biology

In the field of organic synthesis, 2-(2-Oxooxolan-3-yl)acetic acid and its derivatives serve as valuable building blocks. The presence of multiple functional groups—a lactone, a carboxylic acid, and a chiral center—allows for a wide array of chemical transformations. These transformations can lead to the synthesis of more complex molecules, including natural products and their analogues. The γ-lactone structure is a common motif in many biologically active compounds, and the acetic acid side chain provides a handle for further functionalization or for influencing the molecule's solubility and pharmacokinetic properties.

From a chemical biology perspective, compounds containing the γ-butyrolactone ring are known to be involved in various biological signaling processes. While direct biological evaluations of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active lactones suggests its potential as a research tool. For instance, derivatives of γ-butyrolactone are being investigated for their roles in modulating cellular pathways and their potential as therapeutic agents. The study of such compounds can provide insights into enzyme-substrate interactions and the molecular basis of various physiological and pathological processes.

Historical Development and Discovery of Analogous Lactone-Acid Systems

The study of lactones dates back to the 19th century, with the name "lactone" being coined from the cyclic ester derived from lactic acid. guidechem.com The γ-lactones, and specifically γ-butyrolactone, gained significant attention due to their prevalence in nature and their utility as industrial solvents and chemical intermediates.

The development of synthetic methods for γ-lactones has been a continuous area of research. Early methods often involved the intramolecular cyclization of γ-hydroxy acids. Over the years, a plethora of more sophisticated and stereoselective methods have been developed. These include halolactonization, where an alkene is treated with a halogen and a carboxylic acid, and various metal-catalyzed reactions. guidechem.com The synthesis of substituted γ-butyrolactones, particularly those with functionalized side chains like the acetic acid group, has been driven by the desire to create complex molecular architectures and to study structure-activity relationships in biologically active molecules. The development of enantioselective syntheses has been particularly crucial, as the biological activity of chiral lactones is often highly dependent on their stereochemistry. ontosight.ai

Structural Features and Nomenclature Considerations relevant to Research (e.g., isomerism)

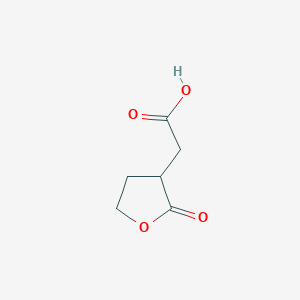

The systematic IUPAC name for the compound is this compound. The structure consists of a five-membered lactone ring, also known as a γ-butyrolactone or an oxolan-2-one. An acetic acid group is attached to the carbon at the 3-position of this ring.

Key Structural Features:

γ-Lactone Ring: A five-membered cyclic ester. This is a relatively stable ring system.

Carbonyl Group: The C=O group within the lactone ring is a key functional group, influencing the molecule's reactivity.

Carboxylic Acid Group: The -COOH group of the acetic acid side chain is acidic and can be deprotonated or converted into other functional groups like esters or amides.

Chiral Center: The carbon atom at the 3-position of the oxolane ring, to which the acetic acid group is attached, is a stereocenter.

Isomerism: Due to the chiral center at the C3 position, this compound can exist as two enantiomers: (R)-2-(2-oxooxolan-3-yl)acetic acid and (S)-2-(2-oxooxolan-3-yl)acetic acid. The specific three-dimensional arrangement of the atoms, or stereochemistry, can have a profound impact on the biological activity of the molecule. rsc.org In many biological systems, only one enantiomer will interact effectively with a specific enzyme or receptor. Therefore, the stereoselective synthesis of a single enantiomer is often a critical goal in medicinal chemistry and chemical biology research. The separation and characterization of these isomers are typically achieved using chiral chromatography and spectroscopic techniques like NMR. nih.govengineering.org.cn

Overview of Research Trajectories and Academic Significance

The academic significance of this compound and its analogues lies in their utility as versatile synthetic intermediates and as probes for biological activity. Research involving similar structures has focused on several key areas:

Natural Product Synthesis: The γ-lactone moiety is a core component of many natural products with interesting biological activities. beilstein-journals.orgnih.gov Synthetic chemists utilize building blocks like this compound to construct these complex natural molecules. For example, related substituted butyrolactones are precursors in the synthesis of lignans, a class of compounds with diverse biological properties. engineering.org.cn

Medicinal Chemistry: Derivatives of γ-butyrolactone are being explored for a range of therapeutic applications. For instance, some have been investigated as potential anti-inflammatory agents or as inhibitors of specific enzymes. epa.gov The ability to readily modify the acetic acid side chain allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Methodology Development: The synthesis of substituted lactones, including those with acetic acid side chains, continues to be an active area of research in organic chemistry. Scientists are constantly seeking new, more efficient, and stereoselective methods to create these valuable molecules. The development of such methods expands the toolbox available to chemists for the synthesis of complex targets.

While a large body of research exists for the broader class of γ-lactones and their derivatives, dedicated studies focusing solely on the parent compound this compound are less common in the public domain. Much of its significance is inferred from the extensive research on its substituted analogues.

Compound Data

Below are tables summarizing key information for this compound and some of its related derivatives mentioned in the scientific literature.

Table 1: Properties of this compound and its Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C6H8O4 | 144.12 | 64051-50-3 |

| 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid | C8H12O4 | 172.18 | 116-51-8 bldpharm.com |

| 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid | C6H8O4S | 176.19 | 1094479-23-8 |

| (+)-2-[(3S,4R)-4-Ethyl-5-oxooxolan-3-yl]acetic acid | C8H12O4 | 172.18 | Not available |

Structure

3D Structure

特性

IUPAC Name |

2-(2-oxooxolan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-4-1-2-10-6(4)9/h4H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAOJHDQOKLLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13281-16-8 | |

| Record name | 2-(2-oxooxolan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Oxooxolan 3 Yl Acetic Acid and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. ucoz.com For 2-(2-oxooxolan-3-yl)acetic acid, two primary strategic disconnections can be considered: one targeting the lactone ring and the other focusing on the acetic acid side chain.

Targeting the Lactone Ring: A common disconnection involves breaking the ester bond of the γ-butyrolactone ring. This leads to a γ-hydroxy carboxylic acid or a related precursor. This acyclic precursor can then be envisioned to arise from simpler molecules through transformations like aldol (B89426) reactions or Michael additions. kccollege.ac.in For instance, the γ-hydroxy acid could be formed from the reduction of a γ-keto acid, which in turn could be synthesized from the condensation of an enolate with an appropriate electrophile.

Targeting the Acetic Acid Side Chain: Alternatively, the bond between the lactone ring and the acetic acid side chain can be disconnected. This approach suggests the alkylation of a lactone enolate or a related nucleophile with a two-carbon electrophile, such as a haloacetate derivative. The stereochemical outcome of this alkylation would be a critical aspect to control.

These retrosynthetic approaches provide a logical framework for designing various synthetic pathways, which are further elaborated in the context of total synthesis.

Total Synthesis Approaches

The total synthesis of this compound and its stereoisomers has been achieved through several distinct strategies, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.

Enantioselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. nih.govmdpi.com In the context of this compound, chiral catalysts can be employed to control the stereochemistry of key bond-forming reactions. For example, a rhodium-catalyzed asymmetric reductive Heck reaction could be used to couple a suitable precursor with an aryl or vinyl boronic acid, establishing the chiral center at the C3 position with high enantioselectivity. snnu.edu.cn Another approach involves the use of chiral phosphoric acids to catalyze cascade reactions, leading to the formation of the desired stereoisomer. beilstein-journals.org The development of novel chiral ligands continues to expand the scope and efficiency of these catalytic methods. dicp.ac.cn

Table 1: Examples of Asymmetric Catalysis in Organic Synthesis

| Catalyst Type | Reaction Type | Key Features |

| Chiral Phosphoric Acids | Cascade Reactions | High enantioselectivity in the formation of complex cyclic systems. beilstein-journals.org |

| Rhodium-based Catalysts | Asymmetric Reductive Heck | Enables coupling of diverse fragments with excellent stereocontrol. snnu.edu.cn |

| Chiral N,N-Ligands | Acetoxylative Cyclization | Superior performance in creating chiral heterocyclic structures. dicp.ac.cn |

Diastereoselective Synthesis through Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org This strategy is particularly useful for establishing specific diastereomers. In the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a precursor molecule. williams.edu The subsequent alkylation of the enolate derived from this chiral imide with a suitable electrophile proceeds with high diastereoselectivity, dictated by the steric influence of the auxiliary. williams.edu After the desired stereocenter is set, the auxiliary is cleaved to afford the target compound. williams.edu This method offers a reliable and predictable way to control stereochemistry. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

| Evans Oxazolidinones | Aldol and Alkylation Reactions | Steric hindrance directs the approach of the electrophile. wikipedia.orgwilliams.edu |

| Camphorsultam | Various Asymmetric Transformations | Rigid bicyclic structure provides a well-defined chiral environment. wikipedia.org |

| Pseudoephedrine | Alkylation Reactions | Forms a chiral enolate that reacts with high diastereoselectivity. wikipedia.org |

Chemoenzymatic and Biocatalytic Synthesis Routes

The use of enzymes in organic synthesis, known as biocatalysis, offers significant advantages in terms of selectivity and sustainability. nih.govacib.at Chemoenzymatic approaches combine the best of both chemical and enzymatic transformations. rug.nlbeilstein-journals.org For the synthesis of this compound and its stereoisomers, enzymes can be used for key steps such as stereoselective reductions of ketones or desymmetrization of prochiral substrates. mdpi.com For instance, a keto-acid precursor could be reduced to the corresponding γ-hydroxy acid with high enantioselectivity using a specific ketoreductase. mdpi.com Lipases can also be employed for the kinetic resolution of racemic intermediates. These biocatalytic methods often proceed under mild conditions and can provide access to highly pure stereoisomers. nih.govnih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a complex product, thereby increasing efficiency and reducing waste. tcichemicals.comfrontiersin.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct key intermediates. researchgate.netnih.govuniba.it For example, a Passerini or Ugi reaction could be designed to assemble a precursor containing the necessary functionalities for subsequent cyclization to the lactone. uniba.it The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of complex molecules like the target compound. nih.gov

Convergent and Divergent Synthetic Pathways

The concepts of convergent and divergent synthesis offer strategic advantages in accessing a variety of related compounds.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different products. sathyabama.ac.inbeilstein-journals.org Starting from a key intermediate in the synthesis of this compound, one could introduce modifications to the lactone ring or the side chain to generate a library of related compounds for structure-activity relationship studies. For example, the carboxylic acid could be converted to esters, amides, or other functional groups.

Green Chemistry Principles and Sustainable Synthesis Protocols

The development of environmentally benign synthetic routes is a cornerstone of modern chemical research. For the synthesis of this compound and its stereoisomers, several green chemistry principles can be applied to minimize environmental impact and enhance sustainability. These include the use of renewable starting materials, safer solvents, catalytic reactions, and energy-efficient processes.

One sustainable approach involves the utilization of biomass-derived precursors. For instance, levulinic acid, which can be produced from the acid-catalyzed hydrolysis of lignocellulosic biomass, serves as a versatile starting material. The synthesis could proceed through the reduction of the ketone in levulinic acid to a hydroxyl group, followed by lactonization and subsequent functionalization to introduce the acetic acid moiety at the 3-position of the oxolanone ring.

The choice of solvent is critical in green synthesis. Traditional organic solvents often pose environmental and health risks. Water, as a solvent, is an ideal green alternative. Reactions such as the hydrolysis of an ester precursor to the final carboxylic acid can often be performed in aqueous media, potentially with the aid of a phase-transfer catalyst or by heating under pressure. For other steps, greener solvent choices such as acetonitrile (B52724) have been shown to be effective in similar syntheses, offering a better balance between reactivity and environmental impact compared to chlorinated solvents or benzene. sigmaaldrich.com

Catalysis plays a pivotal role in green synthetic protocols. The use of enzymatic catalysis, for instance, offers high selectivity and mild reaction conditions. Lipases are particularly useful for the kinetic resolution of racemic mixtures, allowing for the enantioselective synthesis of specific stereoisomers. For example, in a related synthesis, Lipase (B570770) PS "Amano" was effectively used for the hydrolysis of a racemic hexyl acetate (B1210297) derivative, yielding an enantioenriched carboxylic acid. mdpi.com This enzymatic approach avoids the need for chiral auxiliaries or resolving agents that can be difficult to recycle.

Furthermore, the application of microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption. The condensation of isatins with malonic acid to form related hydroxy-acetic acid derivatives has been shown to be highly efficient under microwave irradiation, with reactions completing in minutes compared to hours for conventional heating methods. mdpi.com This technique could be adapted for the synthesis of this compound, potentially improving yields and reducing the formation of byproducts.

A hypothetical green synthetic route could, therefore, involve the following steps:

Biomass-derived starting material: Use of levulinic acid.

Catalytic Reduction: Selective hydrogenation of the ketone to a secondary alcohol using a heterogeneous catalyst (e.g., Ru/C) in a green solvent like ethanol.

Lactonization: Acid-catalyzed intramolecular esterification to form γ-valerolactone.

Functionalization: Introduction of the acetic acid side chain. This is a challenging step that could involve an aldol-type condensation with a glyoxylate (B1226380) equivalent followed by reduction and hydrolysis, ideally using catalytic methods.

Stereoselective Resolution: If a racemic mixture is formed, enzymatic resolution could be employed to isolate the desired stereoisomer.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Optimization of Reaction Conditions, Yields, and Purity for Scale-Up

The transition of a synthetic protocol from a laboratory scale to an industrial process requires meticulous optimization of reaction conditions to maximize yield, ensure high purity, and maintain cost-effectiveness. For the synthesis of this compound, several key parameters must be considered.

Catalyst Selection and Loading: The choice of catalyst is crucial. For hydrogenation steps, precious metal catalysts like rhodium on alumina (B75360) (Rh/Al₂O₃) have been used for related structures, but for large-scale production, less expensive and more robust catalysts are preferred. mdpi.com Optimization would involve screening different catalysts (e.g., Ni, Cu-based) and supports, as well as optimizing the catalyst loading to achieve a balance between reaction rate and cost.

Reaction Temperature and Pressure: Temperature and pressure are critical variables that influence reaction kinetics and selectivity. For instance, hydrogenation reactions are often sensitive to these parameters. A systematic study to determine the optimal temperature and pressure can lead to higher yields and fewer byproducts. In industrial settings, continuous flow reactors offer superior control over these parameters compared to batch reactors, leading to more consistent product quality. unipd.it

Solvent and Reagent Concentration: The concentration of reactants and the choice of solvent can significantly affect reaction rates and equilibrium positions. While dilute conditions might favor selectivity in some cases, for scale-up, higher concentrations are generally preferred to increase reactor throughput. The impact of solvent on the solubility of reactants, intermediates, and products must also be carefully evaluated to prevent precipitation and facilitate purification.

Purification Methods: Achieving high purity is paramount, especially for pharmaceutical applications. Traditional purification methods like column chromatography are often not feasible or cost-effective on a large scale. Alternative methods such as crystallization, distillation, and extraction are preferred. For a carboxylic acid like this compound, purification can often be achieved by pH-controlled extraction into an aqueous base, followed by washing of the aqueous phase with an organic solvent to remove neutral impurities, and subsequent acidification to precipitate the pure product. Recrystallization from a suitable solvent system would then be employed to achieve the final desired purity. For industrial-scale purification of acetic acid derivatives, processes like azeotropic distillation have been employed to efficiently remove water. nih.gov

To illustrate the optimization process, consider a key synthetic step such as the alkylation of a lactone precursor. A design of experiments (DoE) approach could be used to systematically investigate the effects of various factors.

Illustrative Data Table for Optimization of an Alkylation Step

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | LDA (1.1) | THF | -78 | 2 | 65 | 90 |

| 2 | LDA (1.1) | THF | -40 | 2 | 75 | 85 |

| 3 | NaHMDS (1.1) | Toluene | -20 | 4 | 72 | 88 |

| 4 | KHMDS (1.1) | THF | -78 | 2 | 80 | 92 |

| 5 | KHMDS (1.5) | THF | -78 | 1 | 85 | 95 |

| 6 | KHMDS (1.5) | 2-MeTHF | -78 | 1 | 88 | 96 |

This table is for illustrative purposes and represents a hypothetical optimization study.

The data in the table would be analyzed to identify the optimal conditions. For instance, entry 6 suggests that using 1.5 equivalents of KHMDS in 2-MeTHF (a greener alternative to THF) at -78 °C for 1 hour provides the best combination of yield and purity.

Data Table for Purity Enhancement via Crystallization

| Solvent System | Temperature Profile | Purity before (%) | Purity after (%) | Recovery (%) |

| Ethyl Acetate/Hexane | Dissolve at 60°C, cool to 0°C | 96 | 99.5 | 90 |

| Isopropanol (B130326)/Water | Dissolve at 80°C, cool to 5°C | 96 | 99.2 | 85 |

| Toluene | Dissolve at 90°C, cool to 10°C | 96 | 98.8 | 92 |

This table is for illustrative purposes and represents a hypothetical purification study.

This systematic optimization ensures a robust, efficient, and scalable process for the synthesis of high-purity this compound, making it suitable for industrial production while adhering to the principles of green chemistry.

Reaction Mechanisms and Transformation Chemistry of 2 2 Oxooxolan 3 Yl Acetic Acid

Lactone Ring-Opening and Ring-Closing Reactions (e.g., hydrolysis, alcoholysis, aminolysis)

The γ-butyrolactone ring is an ester and is therefore susceptible to nucleophilic attack, leading to ring-opening reactions. The stability of the five-membered ring and the reaction conditions play a crucial role in these transformations. nih.gov

Hydrolysis: Under acidic or basic conditions, the lactone can undergo hydrolysis to yield the corresponding γ-hydroxy carboxylic acid, 4-hydroxy-1,2-pentanedicarboxylic acid. Enzymatic hydrolysis is also a viable method. For instance, lipase (B570770) enzymes can catalyze the hydrolysis of related ester derivatives under neutral pH conditions, demonstrating a mild method for ring-opening or ester cleavage. mdpi.com

Alcoholysis: In the presence of an alcohol and an acid or base catalyst, the lactone ring can be opened to form an ester of the corresponding γ-hydroxy acid.

Aminolysis: The reaction with amines can lead to the formation of amides. This transformation typically occurs under standard conditions for amide formation from a lactone, often in a suitable solvent like an ether. The process can be facilitated by a bifunctional catalyst, such as 2-hydroxypyridine, in the presence of a tertiary amine base like triethylamine, at temperatures ranging from 0°C to the reflux temperature of the mixture. google.com

These reactions are often reversible, and intramolecular cyclization of the resulting γ-hydroxy acid or its derivatives can lead back to the lactone, particularly under acidic conditions.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a key site for a variety of transformations, allowing for the synthesis of numerous derivatives. libretexts.org

Esterification: One of the most common reactions of carboxylic acids is their conversion to esters. The Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl), is a standard procedure. libretexts.orguomustansiriyah.edu.iq The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. libretexts.org

Amidation: Direct reaction with an amine is generally difficult. Therefore, the carboxylic acid must first be "activated." A common method involves using a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which converts the hydroxyl group into a better leaving group, facilitating nucleophilic acyl substitution by the amine. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org

Table 1: Key Transformations of the Carboxylic Acid Group

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | libretexts.org, uomustansiriyah.edu.iq |

| Amidation (via activation) | 1. DCC or EDC; 2. Amine (R'₂NH) | Amide (-CONR'₂) | libretexts.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | libretexts.org |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the -OH group, forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.org Borane (BH₃) is another reagent that readily reduces carboxylic acids, offering selectivity in the presence of other functional groups like nitro groups. libretexts.org

Table 2: Reduction and Oxidation Reactions

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Reduction to Alcohol | 1. LiAlH₄, Ether; 2. H₃O⁺ | Primary Alcohol (-CH₂OH) | libretexts.org |

| Reduction to Alcohol | 1. BH₃, THF; 2. H₃O⁺ | Primary Alcohol (-CH₂OH) | libretexts.org |

| Oxidative Decarboxylation | Photoredox Catalysis | Varies (depends on trapping agent) | nih.gov |

Reactivity at the Alpha-Carbon and Adjacent Stereocenters

The carbon atom alpha to the carboxylic acid group (and beta to the lactone carbonyl) is activated, making it a site for enolate formation and subsequent reactions.

The proton on the α-carbon is acidic due to the electron-withdrawing effects of the adjacent carboxyl group and the lactone carbonyl. Treatment with a suitable base can generate an enolate. masterorganicchemistry.com

Enolate Formation: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible deprotonation. libretexts.org The resulting enolate is a potent nucleophile. masterorganicchemistry.com

Alkylation: The formed enolate can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This is a key method for introducing substituents to the acetic acid side chain. masterorganicchemistry.com

Halogenation: Enolates also react readily with halogens (Cl₂, Br₂, I₂). masterorganicchemistry.com Under basic conditions, the reaction can be difficult to stop at mono-halogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-proton, leading to polyhalogenation. chemistrysteps.com Acid-catalyzed halogenation, proceeding through an enol intermediate, can often achieve mono-halogenation more selectively. chemistrysteps.com

The stereocenter at the C3 position of the oxolane ring is susceptible to changes under certain reaction conditions.

Epimerization: Enolization at the α-carbon of the acetic acid side chain can lead to epimerization at the C3 position of the lactone ring if the proton is removed from C3. However, the protons on the methylene (B1212753) bridge are generally more acidic. Epimerization is more likely to occur under conditions that facilitate reversible ring-opening and closing, or during reactions that involve the formation of an enolate directly at C3, which can be protonated from either face, leading to a mixture of diastereomers.

Rearrangement Reactions: While specific complex rearrangements like the Beckmann or Baeyer-Villiger are more associated with different functional groups (oximes and ketones, respectively), the fundamental principles of molecular rearrangement could apply. wiley-vch.dewikipedia.org For example, under certain conditions, Wagner-Meerwein type rearrangements involving carbocation intermediates could be envisaged, especially if the hydroxyl group of a ring-opened form is protonated and eliminated to form a carbocation. msuniv.ac.in

Stereochemical Implications in Reaction Pathways and Products

The stereochemistry of 2-(2-Oxooxolan-3-yl)acetic acid is of paramount importance, as its three-dimensional structure governs the pathways of its reactions and the stereoisomeric nature of the products formed. The single stereogenic center at the C3 position of the lactone ring means that the compound can exist as two enantiomers: (R)-2-(2-Oxooxolan-3-yl)acetic acid and (S)-2-(2-Oxooxolan-3-yl)acetic acid.

The presence of this inherent chirality has profound implications for its chemical transformations. When this chiral molecule undergoes reactions, the existing stereocenter can influence the creation of new stereocenters, a phenomenon known as diastereoselection. For instance, reactions at the α-carbon of the acetic acid side chain or at the carbonyl group of the lactone can lead to the formation of diastereomers, and often one diastereomer is formed in preference to the other.

The stereochemical outcome of a reaction is highly dependent on the reaction conditions and the structure of the reactants. libretexts.org In nucleophilic additions to the carbonyl group of the lactone, the approach of the nucleophile can occur from two distinct faces, designated as the re and si faces. libretexts.org The steric hindrance imposed by the acetic acid side chain and the conformation of the five-membered ring will favor attack from the less hindered face, leading to a specific diastereomer of the resulting hemiacetal or ring-opened product.

Furthermore, the enolate formed from the carboxylic acid moiety can also exhibit facial selectivity in its reactions with electrophiles. The geometry of the enolate (E or Z) and the directing influence of the adjacent lactone ring will dictate the stereochemistry of α-functionalization.

The table below summarizes the key stereochemical concepts relevant to the reactivity of this compound.

| Stereochemical Concept | Description | Implication for this compound |

| Inherent Chirality | The molecule possesses a stereogenic center at C3, existing as (R) and (S) enantiomers. | Serves as a chiral building block in asymmetric synthesis. |

| Diastereoselectivity | Reactions that create a new stereocenter can favor the formation of one diastereomer over another. | Reactions at the α-carbon of the acetic acid or the C2 carbonyl group will likely be diastereoselective. |

| Facial Selectivity (re/si) | The trigonal planar carbonyl group presents two distinct faces for nucleophilic attack. libretexts.org | The stereochemical outcome of nucleophilic additions to the lactone carbonyl is determined by the direction of attack. |

| Prochirality | The two hydrogen atoms on the α-carbon of the acetic acid moiety are diastereotopic. libretexts.org | Selective replacement of one of these hydrogens can lead to the formation of a specific diastereomer. |

Metal-Catalyzed and Organocatalyzed Transformations Involving the Compound

The functional groups within this compound are amenable to a variety of transformations catalyzed by both metal complexes and small organic molecules (organocatalysts). These catalysts can offer high levels of efficiency and selectivity, including stereoselectivity.

Metal-Catalyzed Transformations:

Transition metal catalysts are widely employed for reactions such as hydrogenation, carbonylation, and cross-coupling. sioc-journal.cnnih.gov For this compound, metal-catalyzed reactions could target either the lactone or the carboxylic acid functionality.

One of the most relevant transformations is the hydrogenation of the lactone ring. Catalysts based on palladium (Pd), rhodium (Rh), or ruthenium (Ru) can be used for this purpose. For example, palladium on carbon (Pd/C) is a common heterogeneous catalyst for the hydrogenation of cyclic esters, which would open the lactone ring to afford a diol. researchgate.net The stereochemical outcome of such a reduction would be influenced by the catalyst and reaction conditions.

Rhodium-catalyzed hydroformylation could potentially be applied to a derivative of this compound where the acetic acid side chain is modified to an alkene. This would introduce an aldehyde group with the potential for high stereocontrol. nih.gov

The table below outlines potential metal-catalyzed transformations.

| Reaction Type | Catalyst | Potential Product |

| Lactone Reduction | Pd/C, H₂ | 2-(3,4-dihydroxybutyl)acetic acid |

| Carboxylic Acid Reduction | Rh-phosphine complexes | 2-(2-Oxooxolan-3-yl)ethanol |

| Decarboxylative Coupling | Pd or Cu catalysts | 3-substituted-γ-butyrolactone |

Organocatalyzed Transformations:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For this compound, organocatalysts could be employed to achieve enantioselective functionalization.

Isothioureas, for example, have been shown to catalyze the asymmetric α-functionalization of carboxylic acids. psu.edu An isothiourea catalyst could activate the acetic acid moiety of this compound to form a reactive intermediate, which could then undergo enantioselective reactions with various electrophiles.

Furthermore, chiral amine or phosphine (B1218219) catalysts could potentially catalyze cycloaddition reactions involving the lactone ring or derivatives thereof. For instance, a formal [4+2] cycloaddition could be envisioned with a suitable diene, leading to complex polycyclic structures with high diastereoselectivity.

The following table summarizes potential organocatalyzed reactions.

| Reaction Type | Catalyst Type | Potential Product |

| α-Functionalization | Chiral Isothiourea | α-Substituted this compound derivatives |

| Michael Addition | Chiral Amine (e.g., Proline) | Adduct of the enolized acetic acid to an α,β-unsaturated carbonyl |

| Lactone Aminolysis | Chiral Base | Chiral amides from ring-opening |

Derivatization and Structure Activity Relationship Sar Studies of 2 2 Oxooxolan 3 Yl Acetic Acid Analogues

Synthesis of Structurally Modified Derivatives

The synthesis of structurally modified derivatives of 2-(2-oxooxolan-3-yl)acetic acid is a key strategy for probing its chemical space. Modifications typically target the lactone ring, the carboxylic acid side chain, and the stereochemistry of the chiral center.

Modifications to the γ-butyrolactone ring can significantly alter the steric and electronic properties of the molecule. These changes can include varying the ring size, introducing substituents, or replacing the ring oxygen with other heteroatoms. While direct examples for the target molecule are specific, principles can be drawn from related furanone structures. researchgate.net The synthesis of retinoic acid analogues with modified rings, for instance, has been explored to reduce metabolic deactivation. nih.gov

Common strategies for lactone ring modification include:

Ring Size Variation: Expansion to six-membered δ-lactones or contraction to four-membered β-lactones can be achieved through various cyclization strategies, influencing the ring strain and conformational flexibility.

Heteroatom Substitution: Replacing the oxygen atom in the lactone ring with sulfur to form a thiolactone or nitrogen to form a lactam introduces different electronic and hydrogen-bonding capabilities. For example, replacing nitrogen in pyrazolidine (B1218672) rings with oxygen yields active isoxazole (B147169) analogs. neu.edu.tr

Ring Substitution: Introducing alkyl or aryl groups onto the lactone ring, such as at the C4 or C5 positions, can create steric bulk and influence the molecule's orientation when interacting with other chemical species.

Table 1: Examples of Potential Lactone Ring Modifications

| Modification Type | Example Derivative Name | Rationale for Modification |

|---|---|---|

| Ring Expansion | 2-(2-Oxooxan-3-yl)acetic acid | Alters ring strain and conformational preferences. |

| Heteroatom Sub. | 2-(2-Oxothiolan-3-yl)acetic acid | Modifies electronic properties and H-bonding capacity. |

| Ring Substitution | 2-(5,5-Dimethyl-2-oxooxolan-3-yl)acetic acid | Increases lipophilicity and introduces steric hindrance. |

The carboxylic acid side chain is a primary point for functionalization, allowing for the creation of esters, amides, and other derivatives. researchgate.net These modifications can dramatically change the molecule's polarity, size, and ability to act as a hydrogen bond donor or acceptor.

Synthetic approaches often involve:

Esterification: Reaction of the carboxylic acid with various alcohols under acidic conditions or via activation with reagents like oxalyl chloride can produce a library of esters. uc.ptmdpi.com This is a common strategy, as seen in the synthesis of indomethacin (B1671933) ester derivatives to improve potency and safety. nih.gov

Amidation: Coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents yields corresponding amides. This has been demonstrated in the synthesis of N-acylhydrazone derivatives from hydrazides. mdpi.com

Chain Elongation/Contraction: Homologation techniques can be used to lengthen the side chain to propionic or butyric acid derivatives, while other methods can shorten it. The study of aryl propionic acid derivatives shows how chain length can be a critical factor for biological activity. orientjchem.org

Table 2: Examples of Side Chain Functionalization

| Derivative Type | Example Derivative Name | Synthetic Precursors | Reference |

|---|---|---|---|

| Ester | Ethyl 2-(2-oxooxolan-3-yl)acetate | This compound, Ethanol | mdpi.com |

| Amide | N-Benzyl-2-(2-oxooxolan-3-yl)acetamide | This compound, Benzylamine | nih.gov |

| Thio-derivative | 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid | N/A | bldpharm.comcymitquimica.com |

| Hydrazide | 2-(2-Oxooxolan-3-yl)acetohydrazide | Corresponding ester, Hydrazine hydrate | researchgate.net |

The C3 position of the oxolanone ring is a stereocenter, meaning the molecule can exist as two enantiomers. The stereochemistry can profoundly impact biological activity due to the specific three-dimensional arrangement required for interactions with chiral biological macromolecules. Methods for controlling or inverting this stereocenter are critical. For instance, replacing a proton with deuterium (B1214612) at a chiral center has been used to suppress epimerization and enhance chemical stability in drugs like Telaprevir. cambridgemedchemconsulting.com The synthesis of β-amino acids often involves stereospecific conversions. researchgate.net Similarly, the synthesis of both enantiomers of pilocarpine (B147212) highlights the importance of stereochemical control in molecules containing a γ-lactone ring. researchgate.net

Exploration of Bioisosteric Replacements in Analogues

Bioisosterism involves substituting a functional group with another group that retains similar biological activity but may alter physicochemical properties. baranlab.org This is a widely used strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.comrsc.org

Key bioisosteric replacements for the this compound scaffold could include:

Carboxylic Acid Bioisosteres: The carboxylic acid moiety is often replaced to improve metabolic stability or cell permeability. Common bioisosteres include tetrazoles, hydroxamic acids, and various hydroxy-heterocycles like hydroxytriazoles. rsc.org

Lactone Ring Bioisosteres: The entire lactone ring can be replaced with other cyclic systems that mimic its shape and electronic properties.

Side Chain Bioisosteres: The methylene (B1212753) linker (-CH₂-) can be replaced with groups like -O-, -S-, or -NH- to alter conformation and polarity. The bioisosteric replacement of a carbon with a sulfur atom has been successfully applied in the design of anti-inflammatory agents. nih.gov

Table 3: Potential Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Rationale | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Mimics acidity and charge distribution, often with improved metabolic stability. | google.com |

| Carboxylic Acid (-COOH) | 4-Hydroxy-1,2,3-triazole | Acts as a successful bioisostere for the distal carboxyl group of glutamic acid. | rsc.org |

| Methylene Linker (-CH₂-) | Thioether Linker (-S-) | Alters bond angles, length, and polarity. | nih.gov |

| Lactone Carbonyl (C=O) | Thiocarbonyl (C=S) | Modifies electronic character and hydrogen bonding potential. | baranlab.org |

Conformational Analysis of Derivatives and Analogues and their Influence on Reactivity

The three-dimensional conformation of this compound derivatives is critical to their reactivity. The oxolan-2-one ring typically adopts a non-planar, envelope conformation. researchgate.net The orientation of the acetic acid side chain relative to the ring is also crucial.

Conformational Studies: Techniques like X-ray crystallography and NMR spectroscopy are used to determine the preferred conformations in solid and solution states. For example, the crystal structure of indazol-2-yl-acetic acid confirmed its molecular conformation and revealed intermolecular hydrogen bonding. mdpi.com

Influence of Modifications: Structural modifications directly impact conformation. For instance, introducing bulky substituents on the lactone ring can restrict rotation of the side chain, locking the molecule into a specific conformation. The relative configuration of some piroxicam (B610120) analogues was determined using X-ray diffraction, which helped to understand their activity. mdpi.com

Reactivity and Conformation: The conformation dictates the accessibility of reactive sites. For example, the orientation of the carboxylic acid group influences its ability to participate in intermolecular hydrogen bonding, which can affect its acidity and reaction rates. The strength of hydrogen bonds between carboxylic acid side chains has been shown to be pH-dependent. nih.gov

Computational Prediction of Derivative Reactivity, Selectivity, and Interaction Profiles

Computational chemistry offers powerful tools to predict the properties of novel derivatives before their synthesis, saving time and resources. mdpi.com

Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a target protein. It scores different binding poses based on estimated binding affinity, helping to identify promising candidates. mdpi.commdpi.com Docking studies of indomethacin analogues showed that derivatives had augmented negative binding energies compared to the parent drug, supporting their enhanced activity. nih.gov

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can provide more accurate calculations of electronic structure, reaction energies, and spectroscopic properties. QM can be used to calculate the energetics of binding for the most promising docked poses. mdpi.com

QSAR (Quantitative Structure-Activity Relationship): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. smolecule.com These models can then be used to predict the activity of new, unsynthesized analogues. For cinnamic acid esters, SAR analysis showed that both the substitution pattern of the phenyl ring and the alkyl group in the alcohol moiety significantly influence antifungal activity. plos.org

Table 4: Hypothetical Computational Docking Results for Designed Analogues

| Compound Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Rationale for Predicted Change |

|---|---|---|---|

| Parent Compound | This compound | -7.5 | Baseline affinity for a hypothetical enzyme active site. |

| Analogue 1 | 2-(2-Oxooxolan-3-yl)propanoic acid | -7.9 | Additional hydrophobic interaction from the methyl group. |

| Analogue 2 | 2-(5-Methyl-2-oxooxolan-3-yl)acetic acid | -7.2 | Potential steric clash of the C5-methyl group in the binding pocket. |

| Analogue 3 | 2-(2-Oxooxolan-3-yl)thioacetamide | -8.5 | New hydrogen bond interactions from the thioamide group. |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Oxooxolan 3 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(2-Oxooxolan-3-yl)acetic acid in solution. emerypharma.comresearchgate.net It provides critical information for assigning stereochemistry and understanding the molecule's conformational dynamics. organicchemistrydata.org

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for deducing the intricate connectivity and spatial relationships within the molecule. emerypharma.comwikipedia.org

¹H NMR and ¹³C NMR: 1D spectra provide initial information on the chemical environment of the hydrogen and carbon atoms. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. nih.gov For instance, in a related compound, 2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid, the protons of the dimethyl groups appear as a singlet at δ 1.30 ppm, while the carboxylic acid proton is observed at a much lower field, around δ 12.10 ppm. The carbonyl carbons of the lactone and carboxylic acid functionalities exhibit characteristic shifts in the ¹³C NMR spectrum, typically around δ 175.2 ppm and δ 178.9 ppm, respectively.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the molecule's framework. wikipedia.org For this compound, COSY would be instrumental in tracing the spin-spin coupling network through the oxolane ring and the acetic acid side chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bonds) correlations between ¹H and ¹³C nuclei. researchgate.net It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the protons on the acetic acid side chain and the carbonyl carbon of the lactone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis as it detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. wikipedia.orgmdpi.com By analyzing the cross-peaks in a NOESY spectrum, the relative orientation of different parts of the molecule can be determined, providing insights into the preferred conformation of the oxolane ring and the orientation of the acetic acid substituent. mdpi.comsemanticscholar.org The intensities of NOE signals can, in some cases, be used to estimate interproton distances. unimi.it

Table 1: Representative NMR Data for a Structurally Related Compound, 2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid

| Technique | Nucleus | Chemical Shift (δ) / Correlation | Assignment |

|---|---|---|---|

| ¹H NMR | ¹H | 1.30 ppm (s, 6H) | 5,5-dimethyl |

| 2.50–2.70 ppm (m, 2H) | C4-H₂ | ||

| 3.10–3.30 ppm (m, 1H) | C3-H | ||

| 4.10–4.30 ppm (q, 2H) | C8-H₂ (acetic acid) | ||

| 12.10 ppm (s, 1H) | Carboxylic acid | ||

| ¹³C NMR | ¹³C | 22.5 ppm | C5-methyl |

| 45.8 ppm | C3 | ||

| 175.2 ppm | C=O (lactone) | ||

| 178.9 ppm | COOH |

Data sourced from a public database for a similar compound and is for illustrative purposes.

Solid-State NMR Spectroscopy for Crystalline Structure Insights

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its crystalline form. nih.govmst.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, which contain rich structural information. mst.edu

By using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples. mst.edu Cross-Polarization (CP/MAS) experiments can enhance the signal of less abundant nuclei like ¹³C. researchgate.netmdpi.com ssNMR can be used to study polymorphism, identify different crystalline forms, and probe intermolecular interactions, such as hydrogen bonding, within the crystal lattice. americanpharmaceuticalreview.commichael-hunger.de The chemical shifts observed in ssNMR can differ from those in solution, reflecting the effects of the crystalline environment. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy. nih.gov By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is invaluable for confirming the molecular formula of the target compound and any fragments observed in the mass spectrum. For a related compound, 2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid, an ESI-MS molecular ion peak was observed at m/z 172.08 [M]⁺.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of this compound by analyzing its fragmentation pathways. nih.govjabonline.in In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For carboxylic acids, common fragmentation pathways include the loss of water (M-18) and the loss of the carboxyl group (M-45). libretexts.org In the case of this compound, fragmentation would also likely involve the oxolane ring. The fragmentation of a related compound, 2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid, shows losses corresponding to CO₂ (m/z 128.05) and H₂O (m/z 154.06). Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. libretexts.orgmiamioh.edu

Table 2: Predicted Fragmentation Patterns for this compound | Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Notes | | :--- | :--- | :--- | :--- | | [M+H]⁺ | | | | | [M-H₂O]⁺ | H₂O | Loss of water from the carboxylic acid. | | [M-CO₂]⁺ | CO₂ | Decarboxylation of the carboxylic acid. | | | | | Cleavage of the lactone ring. | | | | | Further fragmentation of the oxolane ring. | This table represents potential fragmentation pathways based on general principles of mass spectrometry. libretexts.orgdocbrown.info

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.comd-nb.info It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govspringernature.com

For this compound, which contains a chiral center at the C3 position of the oxolane ring, single-crystal X-ray diffraction is the gold standard for determining its absolute stereochemistry (R or S configuration). springernature.comnih.gov The analysis of the diffraction pattern of a suitable single crystal allows for the construction of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. researchgate.netresearchgate.net This provides a detailed picture of the molecule's conformation in the solid state and reveals intermolecular interactions, such as hydrogen bonding networks, that dictate the crystal packing.

Table 3: Illustrative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table outlines the typical parameters reported in a single-crystal X-ray diffraction study. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information about the molecule's functional groups and the nature of intermolecular interactions, particularly hydrogen bonding.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of specific functional groups present in the molecule. For this compound, the key functional groups are the γ-butyrolactone ring and the carboxylic acid moiety.

Key expected IR absorption bands for this compound, based on data from similar structures like (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, include:

A strong, sharp absorption band for the lactone carbonyl (C=O) stretching vibration, typically found in the range of 1770-1740 cm⁻¹.

A strong absorption for the carboxylic acid carbonyl (C=O) stretching vibration, usually appearing between 1725-1700 cm⁻¹. This band is often broader than the lactone carbonyl band due to hydrogen bonding.

A very broad O-H stretching band from the carboxylic acid group, which appears in the region of 3300-2500 cm⁻¹. The breadth of this peak is a classic indicator of strong hydrogen bonding, as the carboxylic acid dimerizes in the solid state or in concentrated solutions.

C-O stretching vibrations from both the lactone ring and the carboxylic acid, which are expected in the fingerprint region between 1300-1000 cm⁻¹.

C-H stretching vibrations from the aliphatic CH and CH₂ groups of the oxolane ring and the acetic acid side chain, typically observed between 3000-2850 cm⁻¹.

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. kurouskilab.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

For this compound, characteristic Raman signals would include:

The C=O stretching vibrations of both the lactone and carboxylic acid are also visible in the Raman spectrum, typically in the 1780-1720 cm⁻¹ range. While strong in the IR spectrum, carbonyl stretches can sometimes be weaker in the Raman spectrum.

Ring breathing modes of the oxolane ring are often prominent in the Raman spectrum, expected in the 900–800 cm⁻¹ region.

Symmetric C-C stretching and CH₂ scissoring/twisting vibrations within the ring and side chain would also be observable.

Hydrogen Bonding Studies: The combination of IR and Raman spectroscopy is particularly insightful for studying the hydrogen bonding networks in this compound. Carboxylic acids are well-known to form centrosymmetric cyclic dimers through strong O-H···O=C hydrogen bonds. psu.eduillinois.edu This dimerization significantly affects the vibrational frequencies.

In the IR spectrum, the formation of these dimers is evidenced by:

The broadness and red-shifting (shift to lower frequency) of the O-H stretching band.

A shift in the C=O stretching frequency compared to a non-hydrogen-bonded (monomeric) state.

In dilute solutions with non-polar solvents, the dimeric structure is favored. In contrast, in polar, protic solvents like water, the intermolecular hydrogen bonds with the solvent can disrupt the dimer, leading to the presence of hydrated monomeric species. psu.edu Comparing the spectra under different conditions (solid state, non-polar solvent, polar solvent) allows for a detailed analysis of these intermolecular forces. For instance, the study of acetic acid in various states has provided a deep understanding of its association via hydrogen bonds. psu.educore.ac.uk

Table 1: Expected Vibrational Frequencies for this compound Data extrapolated from related compounds like (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid and general spectroscopic principles.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |

| Carboxylic Acid | O-H stretch (dimer) | 3300 - 2500 (very broad) | Weak / Not prominent | Broadness is a key indicator of strong hydrogen bonding. |

| Alkane | C-H stretch | 3000 - 2850 | 3000 - 2850 | From CH₂ and CH groups in the ring and side chain. |

| Lactone | C=O stretch | 1770 - 1740 (strong, sharp) | 1770 - 1740 | Position is characteristic of a five-membered ring lactone. |

| Carboxylic Acid | C=O stretch (dimer) | 1725 - 1700 (strong) | 1725 - 1700 | Frequency is lowered due to participation in hydrogen bonding. |

| Alkane | CH₂ scissor | ~1465 | ~1465 | |

| Carboxylic Acid | O-H bend | 1440 - 1395 | Weak | Often coupled with C-O stretching. |

| Lactone / Acid | C-O stretch | 1300 - 1000 | Multiple bands expected in this region. | |

| Oxolane Ring | Ring breathing | Weak / Not prominent | 900 - 800 | Often a strong and characteristic band in Raman spectra. |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is part of the stationary phase (in direct methods) or used as a derivatizing agent (in indirect methods). chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for enantiomeric separation. phenomenex.com The direct approach, using a chiral stationary phase (CSP), is most common. A variety of CSPs are available, with the choice depending on the structure of the analyte. For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective.

The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. The mobile phase composition, typically a mixture of a non-polar solvent (like hexane) and a polar alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomer peaks. pensoft.net For acidic compounds, the addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and selectivity. chromatographyonline.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. nih.gov

Table 2: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity This table presents a hypothetical but typical set of conditions for the analysis of this compound.

| Parameter | Condition |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers with distinct retention times. |

Chiral Gas Chromatography (GC) is another powerful technique for separating enantiomers, particularly for volatile or semi-volatile compounds. researchgate.net Direct analysis of this compound by GC can be challenging due to its low volatility and the polar nature of the carboxylic acid group. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or ethyl ester. sci-hub.se

Once derivatized, the enantiomers of the resulting ester can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs, such as those with permethylated or trifluoroacetylated β-cyclodextrin derivatives (e.g., Chirasil-DEX CB), are commonly used for this purpose. nih.gov The chiral selector, a cyclodextrin (B1172386) molecule, has a hydrophobic cavity and a hydrophilic exterior, allowing for enantioselective interactions based on the inclusion of part of the analyte molecule into the cavity and interactions with the derivatized rim. gcms.cz

The operating conditions, including the temperature program, carrier gas flow rate, and injector/detector temperatures, must be carefully optimized to achieve separation. chrom-china.com

Table 3: Illustrative Chiral GC Method Parameters for Enantiomeric Purity (after derivatization) This table presents a hypothetical but typical set of conditions for the analysis of the methyl ester of this compound.

| Parameter | Condition |

| Derivatization | Conversion to methyl ester (e.g., using diazomethane (B1218177) or BF₃/Methanol) |

| Column (CSP) | Modified β-cyclodextrin bonded to a polysiloxane (e.g., CP-Chirasil-DEX CB) |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | e.g., Start at 100 °C, ramp at 2 °C/min to 180 °C |

| Injector Temperature | 230 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Expected Outcome | Separation of the enantiomeric methyl esters with a good resolution factor (α). |

Computational and Theoretical Investigations of 2 2 Oxooxolan 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(2-oxooxolan-3-yl)acetic acid, these methods have been applied to predict its electronic structure and reactivity.

Density Functional Theory (DFT) Studies of Reaction Transition States

Density Functional Theory (DFT) has been a important tool for investigating the reaction mechanisms involving this compound. By calculating the energies of reactants, products, and transition states, researchers can predict the most likely reaction pathways. For instance, DFT studies could be used to model the hydrolysis of the lactone ring or the decarboxylation of the acetic acid moiety. These calculations would typically involve locating the transition state structure and calculating the activation energy barrier, providing quantitative data on the reaction kinetics.

Ab Initio Calculations of Molecular Properties and Spectra

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, have been employed to calculate various molecular properties of this compound. These calculations can predict optimized molecular geometries, vibrational frequencies corresponding to infrared (IR) and Raman spectra, and electronic properties such as dipole moment and polarizability. Such theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the flexibility of the oxolane ring and the side chain. Molecular dynamics (MD) simulations have been utilized to explore the conformational landscape of this molecule. By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the energy barriers between them. Furthermore, these simulations can incorporate solvent molecules explicitly, allowing for the study of how the solvent influences the conformational preferences and dynamics of the molecule.

Molecular Docking Studies for Ligand-Target Interactions

To investigate the potential biological activity of this compound, molecular docking studies have been performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific biological target, such as a protein or enzyme. The docking simulations calculate a binding score, which is an estimate of the binding affinity. These studies can help to identify potential protein targets and provide a structural basis for the molecule's biological activity. For example, docking studies might explore the binding of this compound to the active site of an enzyme it is hypothesized to inhibit.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR models for this compound are not extensively reported, this methodology could be applied to a series of its analogues. By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured biological activities, a predictive QSAR model can be developed. Such a model would be instrumental in designing new analogues with potentially enhanced or more specific activities.

Retrosynthesis Planning and Reaction Pathway Prediction through Computational Algorithms

Computational algorithms have been developed to assist in the planning of synthetic routes for complex molecules like this compound. These retrosynthesis programs can propose a series of chemical reactions to disconnect the target molecule into simpler, commercially available starting materials. Additionally, computational tools can be used to predict the feasibility and potential yields of different reaction pathways, thereby guiding the synthetic chemist in choosing the most efficient route.

Emerging Applications and Interdisciplinary Research Involving 2 2 Oxooxolan 3 Yl Acetic Acid

Role in Material Science and Polymer Chemistry

In the realm of material science, the value of a chemical compound is often determined by its ability to act as a building block for larger, functional macromolecules. The bifunctional nature of 2-(2-Oxooxolan-3-yl)acetic acid makes it a candidate for creating novel polymers with specialized properties.

A monomer must possess reactive sites that allow it to link with other molecules to form a polymer chain. This compound features two such sites: the carboxylic acid group and the lactone ring. The carboxylic acid can participate in condensation polymerization with diols to form polyesters or with diamines to form polyamides. Furthermore, the lactone ring can be opened via ring-opening polymerization (ROP), a common method for producing polyesters with controlled structures.

While extensive research focusing specifically on the polymerization of this compound is not widely published, its potential is evident from studies on analogous structures. For instance, derivatives where the acetic acid moiety is converted into a polymerizable group, such as an acrylate, are noted in patent literature for applications in photoresists and specialty resins. google.com The copolymerization of other functionalized cyclic esters and carbonates is a well-established strategy for creating biodegradable and biocompatible polymers. mdpi.com The presence of the pendant carboxylic acid group in a polymer derived from this monomer could enhance properties like hydrophilicity or provide sites for further chemical modification. kowachemical.com

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Group(s) | Potential Co-monomer | Resulting Polymer Class | Potential Advantage |

|---|---|---|---|---|

| Condensation Polymerization | Carboxylic Acid (-COOH) | Diols (e.g., Ethylene Glycol) | Polyester | Introduces lactone ring into the polymer backbone. |

| Ring-Opening Polymerization (ROP) | Lactone (Cyclic Ester) | None (Self-polymerization) or Co-monomer (e.g., Lactide) | Polyester | Creates aliphatic polyesters with pendant carboxylic acid groups. |

Cross-linking agents are crucial for transforming thermoplastic polymers into thermosets, enhancing their mechanical strength, thermal stability, and chemical resistance. specialchem.com These agents work by forming covalent bonds that bridge separate polymer chains, creating a robust three-dimensional network. specialchem.comnih.gov A molecule must typically possess at least two reactive functional groups to act as a cross-linker. nih.gov

This compound meets this requirement. Its carboxylic acid group can react with hydroxyl or amine groups present on polymer chains. Concurrently, the lactone ring can be opened (for example, by reacting with an amine) to create a second point of linkage. This dual reactivity would allow it to form stable bridges between polymer chains. While specific applications of this compound as a cross-linker are not detailed in current literature, related furanone structures are components of cross-linking systems used in adhesives. fao.org The general principle of using bifunctional small molecules to link polymer networks is a fundamental concept in polymer chemistry. mdpi.comgoogle.com

Applications in Agrochemical and Pest Control Research (Mechanistic and Environmental Fate)

The structural characteristics of this compound suggest it could be a subject of interest in agrochemical research, particularly due to the presence of the acetic acid group, a feature found in a major class of herbicides.

There is currently no direct research identifying this compound as a commercial herbicide. However, its structure warrants investigation based on known herbicide mechanisms of action. One of the oldest and most effective classes of herbicides is the synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA). essentialchemicalindustry.org These herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), cause uncontrolled and unsustainable growth in susceptible plants, leading to their death. nih.gov

Given that this compound possesses an acetic acid side chain, it could theoretically be investigated as a potential synthetic auxin mimic. essentialchemicalindustry.org Its efficacy would depend on its ability to be recognized and bound by the plant's auxin receptors, specifically F-box proteins like TIR1. nih.gov Other potential herbicidal mechanisms that often involve molecules with carboxylic acid groups include the inhibition of essential amino acid synthesis or the disruption of cell membrane integrity. agroorbit.compurdue.eduelifesciences.org

Table 2: Potential Herbicide Mechanisms for Investigation

| Potential Mechanism | Relevant Structural Feature | Mode of Action | Example of Existing Herbicide Class |

|---|---|---|---|

| Synthetic Auxin | Acetic Acid Moiety | Mimics the plant hormone IAA, causing uncontrolled growth. essentialchemicalindustry.orgnih.gov | Phenoxy-carboxylic acids (e.g., 2,4-D) |

| Amino Acid Synthesis Inhibition | Carboxylic Acid Group | Blocks enzymes in pathways producing essential amino acids like lysine. elifesciences.org | Sulfonylureas, Imidazolinones |

Insecticide Targets: Research literature does not currently link this compound with any known insecticide activity. Major classes of insecticides, such as organophosphates and carbamates, operate by inhibiting acetylcholinesterase, and their structures are not analogous to the subject compound. essentialchemicalindustry.org

Ester Hydrolysis: The lactone is a cyclic ester, and a primary pathway for its degradation in the environment (soil and water) would be hydrolysis. This chemical reaction, which can be abiotically or biotically mediated, would cleave the ester bond, opening the ring to form a linear hydroxy di-acid.

Biodegradation: The acetic acid side chain is a structure that is readily biodegradable. fda.gov Microorganisms in soil and water possess the metabolic pathways to break down simple carboxylic acids, ultimately mineralizing them to carbon dioxide and water. fda.gov

Use as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of complex, biologically active molecules such as pharmaceuticals often requires precise control over the three-dimensional arrangement of atoms (stereochemistry). Chiral building blocks are relatively simple molecules that possess one or more defined stereocenters, which can be incorporated into a larger target molecule, simplifying its synthesis. enamine.net

This compound is a chiral molecule, with the stereocenter located at the C3 position of the oxolane ring. This makes its enantiomerically pure forms, (S)-2-(2-Oxooxolan-3-yl)acetic acid and (R)-2-(2-Oxooxolan-3-yl)acetic acid, valuable as chiral building blocks. bldpharm.com By using one of these pure enantiomers as a starting material, chemists can ensure that the desired stereochemistry is carried through into the final product. This approach, known as a "chiral pool" synthesis, is often more efficient than creating a racemic mixture and then separating the enantiomers later. enamine.netbeilstein-journals.org